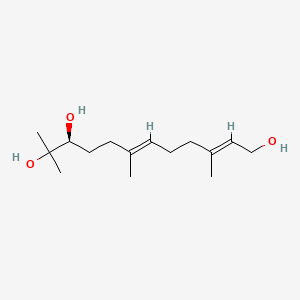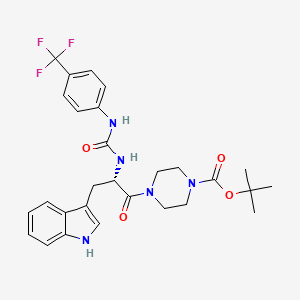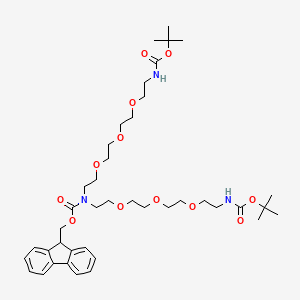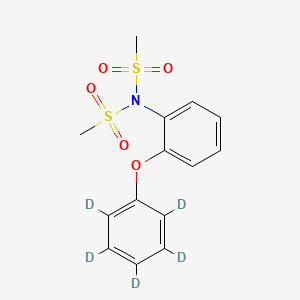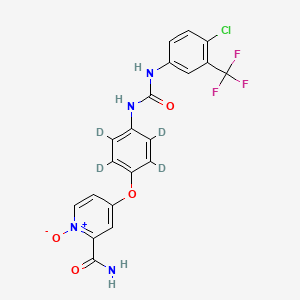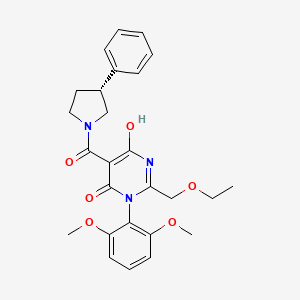
APJ receptor agonist 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APJ receptor agonist 5 is a compound that targets the apelin receptor, also known as the APJ receptor. This receptor is a class A G protein-coupled receptor that plays a significant role in regulating blood pressure, cardiac output, and fluid homeostasis. This compound has been studied for its potential therapeutic applications, particularly in the treatment of heart failure and other cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of APJ receptor agonist 5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include the use of protecting groups, selective deprotection, and coupling reactions to achieve the desired product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to the chemical structure of the compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
Analyse Des Réactions Chimiques
Types of Reactions: APJ receptor agonist 5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced binding affinity, stability, and bioavailability. These modifications are crucial for improving the compound’s therapeutic potential .
Applications De Recherche Scientifique
APJ receptor agonist 5 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationship of G protein-coupled receptor agonists. In biology, it helps elucidate the physiological roles of the apelin receptor in various tissues. In medicine, this compound is investigated for its potential to treat cardiovascular diseases, including heart failure, hypertension, and myocardial infarction .
Mécanisme D'action
The mechanism of action of APJ receptor agonist 5 involves binding to the apelin receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of G proteins, which subsequently trigger various intracellular responses such as increased cardiac contractility, vasodilation, and fluid homeostasis. The molecular targets involved in these pathways include protein kinase B (Akt), extracellular signal-regulated kinase (ERK), and nitric oxide synthase .
Comparaison Avec Des Composés Similaires
APJ receptor agonist 5 is compared with other similar compounds such as apelin-13, elabela, and BMS-986224. While these compounds also target the apelin receptor, this compound is unique in its specific binding affinity and pharmacokinetic properties. For example, BMS-986224 is a potent and selective APJ agonist with a similar receptor binding profile but differs in its oral bioavailability and chronic effects on cardiac function .
Similar Compounds
- Apelin-13
- Elabela
- BMS-986224
These compounds share similar mechanisms of action but differ in their pharmacological profiles and therapeutic applications .
Propriétés
Formule moléculaire |
C26H29N3O6 |
|---|---|
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
3-(2,6-dimethoxyphenyl)-2-(ethoxymethyl)-6-hydroxy-5-[(3R)-3-phenylpyrrolidine-1-carbonyl]pyrimidin-4-one |
InChI |
InChI=1S/C26H29N3O6/c1-4-35-16-21-27-24(30)22(25(31)28-14-13-18(15-28)17-9-6-5-7-10-17)26(32)29(21)23-19(33-2)11-8-12-20(23)34-3/h5-12,18,30H,4,13-16H2,1-3H3/t18-/m0/s1 |
Clé InChI |
ALDWNVBPHVZZIQ-SFHVURJKSA-N |
SMILES isomérique |
CCOCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CC[C@@H](C3)C4=CC=CC=C4)O |
SMILES canonique |
CCOCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CCC(C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


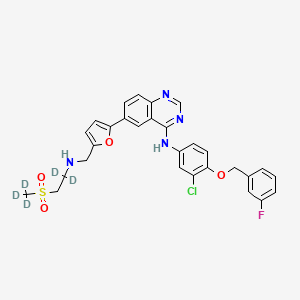
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
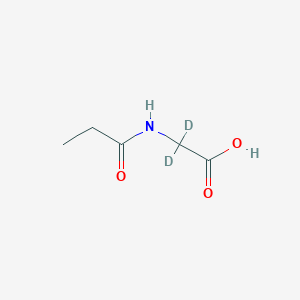
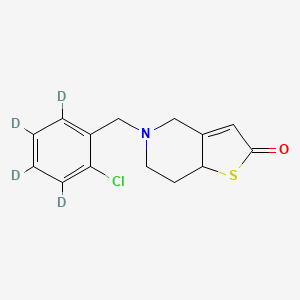
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)


